3-Bromo-6-chlorobenzo[b]thiophene

Catalog No.
S8997534
CAS No.
M.F
C8H4BrClS
M. Wt
247.54 g/mol
Availability
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3-Bromo-6-chlorobenzo[b]thiophene

Product Name

3-Bromo-6-chlorobenzo[b]thiophene

IUPAC Name

3-bromo-6-chloro-1-benzothiophene

Molecular Formula

C8H4BrClS

Molecular Weight

247.54 g/mol

InChI

InChI=1S/C8H4BrClS/c9-7-4-11-8-3-5(10)1-2-6(7)8/h1-4H

InChI Key

NMPCPKHKXHMIFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)SC=C2Br

3-Bromo-6-chlorobenzo[b]thiophene is a heterocyclic organic compound characterized by the presence of bromine and chlorine substituents on a benzo[b]thiophene core. This compound features a thiophene ring fused to a benzene ring, making it part of the larger class of benzo[b]thiophenes, which are known for their diverse chemical properties and biological activities. The molecular formula for 3-bromo-6-chlorobenzo[b]thiophene is C10_{10}H6_6BrClS, indicating its composition of carbon, hydrogen, bromine, chlorine, and sulfur atoms. Its structure contributes to its reactivity in various

  • Nucleophilic Substitution Reactions: The bromine atom can be substituted by various nucleophiles such as amines or alkoxides, leading to the formation of new derivatives. This is particularly useful for creating compounds with enhanced biological activity or different physical properties.
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed methods like Suzuki-Miyaura cross-coupling allows for the introduction of aryl or heteroaryl groups at the 3-position of the benzo[b]thiophene structure, thus expanding its chemical diversity .
  • Electrophilic Aromatic Substitution: The presence of the chlorine atom can facilitate electrophilic aromatic substitution reactions, allowing further functionalization of the aromatic system .

Research indicates that compounds related to 3-bromo-6-chlorobenzo[b]thiophene exhibit various biological activities. Notably:

  • Antimicrobial Properties: Some derivatives have demonstrated significant antimicrobial effects against a range of bacteria and fungi .
  • Anti-inflammatory Activity: Studies have shown that certain benzo[b]thiophene derivatives possess anti-inflammatory properties, making them potential candidates for therapeutic applications in treating inflammatory diseases .
  • Anticancer Potential: Compounds within this class have been investigated for their potential anticancer activities, showing promise in inhibiting tumor growth and proliferation in vitro .

Several synthetic routes exist for producing 3-bromo-6-chlorobenzo[b]thiophene:

  • Bromination Reaction: A common method involves brominating 6-chlorobenzo[b]thiophene using brominating agents like N-bromosuccinimide in suitable solvents (e.g., linear alkanes) under controlled conditions. This method has been optimized to enhance yield and purity .
  • Functional Group Transformation: Starting from precursors like 6-chlorobenzo[b]thiophene, bromination can be achieved through direct halogenation methods under specific reaction conditions, often employing catalysts to facilitate the reaction.
  • Multi-step Synthesis: More complex syntheses may involve multiple steps where initial functionalization leads to intermediates that are subsequently transformed into the desired product through further reactions .

3-Bromo-6-chlorobenzo[b]thiophene serves as an important building block in organic synthesis. Its applications include:

  • Organic Electronics: Derivatives are being explored for use in organic semiconductors and photovoltaic devices due to their electronic properties.
  • Pharmaceutical Development: The compound's derivatives are being investigated for potential use in drug development, particularly in creating new antimicrobial and anti-inflammatory agents .
  • Material Science: Its unique structural features make it suitable for developing advanced materials with specific properties tailored for applications in various fields such as coatings and polymers.

Interaction studies involving 3-bromo-6-chlorobenzo[b]thiophene focus on its reactivity with biological targets and other chemical species:

  • Binding Affinity Studies: Research has been conducted to evaluate how derivatives bind to specific biological targets, which is crucial for understanding their mechanism of action and potential therapeutic uses .
  • Toxicological Assessments: Evaluating the toxicity profiles of this compound and its derivatives is essential for assessing their safety in pharmaceutical applications .

Several compounds share structural similarities with 3-bromo-6-chlorobenzo[b]thiophene. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-Bromo-5-chlorobenzo[b]thiopheneBromine at position 3 and chlorine at position 5Different substitution pattern affects reactivity
3-Bromo-2-thiophenecarboxylic acidCarboxylic acid group at position 2Increased acidity and potential for further derivatization
6-Chloro-3-methylbenzo[b]thiopheneMethyl group at position 3Altered electronic properties due to methyl substitution
5-Bromo-2-chlorobenzo[b]thiopheneBromine at position 5 and chlorine at position 2Variation in reactivity patterns compared to target compound

These compounds highlight the diversity within the benzo[b]thiophene family while showcasing how slight modifications can lead to significant differences in chemical behavior and biological activity.

XLogP3

4.3

Hydrogen Bond Acceptor Count

1

Exact Mass

245.89056 g/mol

Monoisotopic Mass

245.89056 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-21-2023

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